molecular formula C6H9N3O B3376829 N,1-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1245773-10-7

N,1-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B3376829
CAS No.: 1245773-10-7
M. Wt: 139.16 g/mol
InChI Key: VMRZUDFHMWTVHZ-UHFFFAOYSA-N
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Description

N,1-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic organic compound that features a pyrazole ring substituted with a carboxamide group at the 3-position and methyl groups at the nitrogen and 1-position

Mechanism of Action

Background: Indole Derivatives

Indole, also known as benzopyrrole, contains a benzenoid nucleus and exhibits aromatic properties. It possesses ten π-electrons (two from the lone pair on nitrogen and eight from double bonds), making it aromatic. Similar to benzene, indole readily undergoes electrophilic substitution due to its π-electron delocalization . The indole scaffold appears in various synthetic drug molecules and plays a crucial role in binding to multiple receptors, making it valuable for drug development.

Biological Activities of Indole Derivatives

Indole derivatives exhibit a wide range of biological activities, including:

Biochemical Analysis

Biochemical Properties

. For instance, some pyrazole derivatives have been found to exhibit antiproliferative activities against certain cancer cell lines .

Cellular Effects

N,1-dimethyl-1H-pyrazole-3-carboxamide may have various effects on cells. Some pyrazole derivatives have been found to exhibit antiproliferative activities, suggesting that they may influence cell division and growth

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known that pyrazoles can interact with various biomolecules, potentially influencing gene expression and enzyme activity

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Some pyrazole derivatives have been found to exhibit antiproliferative activities, suggesting that they may have long-term effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-1H-pyrazole-3-carboxamide typically involves the reaction of 3-amino-1H-pyrazole with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,1-dimethyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,1-dimethyl-1H-pyrazole-3-carboxamide is unique due to the presence of both methyl groups and the carboxamide group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N,1-dimethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-7-6(10)5-3-4-9(2)8-5/h3-4H,1-2H3,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRZUDFHMWTVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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